molecular formula C7H4ClNS B13456944 2-Chloro-5-mercaptobenzonitrile

2-Chloro-5-mercaptobenzonitrile

Cat. No.: B13456944
M. Wt: 169.63 g/mol
InChI Key: GQFHDOABVASHHD-UHFFFAOYSA-N
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Description

2-Chloro-5-sulfanylbenzonitrile, also known as o-chloro-5-mercaptobenzonitrile, is an organosulfur compound with the molecular formula C7H4ClNS and a molecular weight of 169.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-chloro-5-sulfanylbenzonitrile involves the nucleophilic aromatic substitution of 2-chlorobenzonitrile with thiol reagents under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for 2-chloro-5-sulfanylbenzonitrile often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-sulfanylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, alkoxides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-sulfanylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biochemistry: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-sulfanylbenzonitrile involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzonitrile
  • 5-Sulfanylbenzonitrile
  • 2-Chloro-4-sulfanylbenzonitrile

Uniqueness

2-Chloro-5-sulfanylbenzonitrile is unique due to the presence of both the chloro and sulfanyl groups on the benzene ring.

Biological Activity

2-Chloro-5-mercaptobenzonitrile (C7H4ClNS) is a chemical compound that has garnered attention for its biological activity, particularly in the context of microbial degradation and potential pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and a detailed analysis of its effects on various biological systems.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C7H4ClNS
  • Molecular Weight: 175.63 g/mol
  • CAS Number: 72371-52-9

This compound features a chlorinated benzene ring with a mercapto (-SH) group and a nitrile (-CN) group, which contribute to its reactivity and biological interactions.

Microbial Degradation

Recent studies have highlighted the ability of specific bacterial strains to degrade this compound. For instance, strain CNP-8 has been identified as capable of utilizing this compound as a sole carbon and nitrogen source. The degradation process involves several biochemical pathways, including the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol, which serves as an intermediate in its catabolism .

Kinetic Studies

The biodegradation kinetics of this compound were investigated using a modified Gompertz model. Key findings include:

  • Degradation Rates: The maximum biodegradation rate was observed at 21.2 ± 2.3 µM h1^{-1} when the substrate concentration was 0.4 mM.
  • Lag Phase: A significant lag phase was noted at higher concentrations, indicating toxic effects that inhibited microbial growth .

Pharmacological Potential

The compound has also been explored for its potential therapeutic applications. In particular, it has been investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth. This is particularly relevant in the context of renal cell carcinoma, where compounds similar to this compound have demonstrated efficacy in reducing tumor-associated gene expression .

Toxicological Profile

The toxicological aspects of this compound have been assessed, revealing that it poses acute toxicity risks if ingested and can cause skin irritation upon contact. These findings underscore the importance of handling this compound with care in laboratory settings .

Study on Microbial Utilization

In a study conducted by Chen et al. (2017), strain CNP-8 was subjected to varying concentrations of this compound to assess its degradation capabilities. The results indicated that while the strain could effectively degrade lower concentrations, higher levels resulted in significant toxic effects that inhibited growth and degradation rates .

Cancer Research Application

A recent investigation focused on the use of related compounds in treating renal cell carcinoma demonstrated that treatments involving derivatives of this compound could lead to decreased expression levels of HIF-2α and associated genes in tumor models. This suggests potential for development as an anti-cancer agent .

Properties

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

2-chloro-5-sulfanylbenzonitrile

InChI

InChI=1S/C7H4ClNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H

InChI Key

GQFHDOABVASHHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)C#N)Cl

Origin of Product

United States

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